

2,5-Dimethylpiperazine molecular weight and formula

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Compound of Interest

Compound Name: 2,5-Dimethylpiperazine

Cat. No.: B091223

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An In-Depth Technical Guide to **2,5-Dimethylpiperazine**: Properties, Synthesis, and Applications

Executive Summary

2,5-Dimethylpiperazine is a heterocyclic diamine that serves as a pivotal structural motif and versatile building block in modern medicinal chemistry and materials science. Its rigid, six-membered ring, endowed with two stereogenic centers, provides a valuable scaffold for the synthesis of complex molecular architectures. The existence of cis and trans diastereomers allows for fine-tuned spatial orientation of substituents, a critical factor in designing molecules with specific biological activities. This guide offers a comprehensive overview of **2,5-Dimethylpiperazine**, covering its fundamental molecular attributes, established synthesis and analytical protocols, its role as a key intermediate in drug development, and essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals seeking a detailed, field-proven understanding of this important compound.

Core Molecular Attributes

The utility of **2,5-Dimethylpiperazine** in scientific applications begins with a firm understanding of its fundamental chemical and physical properties.

Chemical Formula and Molecular Weight

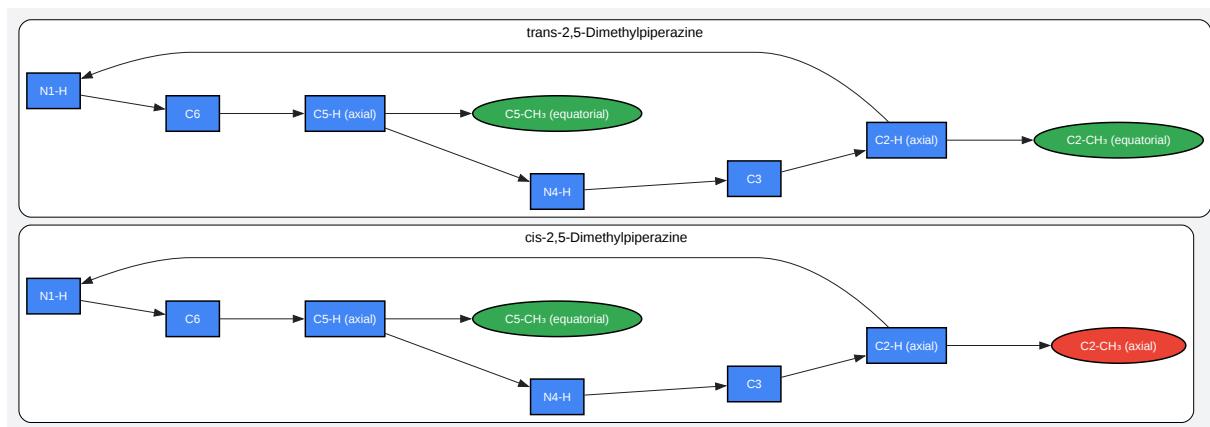
The empirical and molecular formula for **2,5-Dimethylpiperazine** is C₆H₁₄N₂.[\[1\]](#)[\[2\]](#)[\[3\]](#) This composition corresponds to a precise molecular weight of 114.1888 g/mol, a value consistently verified across numerous chemical databases and analytical studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Structural Elucidation and Stereoisomerism

The structure of **2,5-Dimethylpiperazine** consists of a piperazine ring substituted with a methyl group at the 2 and 5 positions. These two carbons are stereocenters, giving rise to two distinct, non-superimposable diastereomers: **cis-2,5-Dimethylpiperazine** and **trans-2,5-Dimethylpiperazine**.

- **cis**-Isomer: The two methyl groups are on the same side of the piperazine ring. In the stable chair conformation, this results in one methyl group occupying an axial position and the other an equatorial position.
- **trans**-Isomer: The two methyl groups are on opposite sides of the ring. This allows both methyl groups to occupy sterically favorable equatorial positions in the chair conformation, making the **trans** isomer generally more stable.

The specific stereoisomer used is often critical in drug synthesis, as the spatial arrangement of substituents dictates the molecule's ability to bind to its biological target.[\[5\]](#)



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Diagram 1: Chair conformations of *cis* and *trans*-2,5-Dimethylpiperazine isomers.

Physicochemical Properties Summary

The physical and chemical properties can vary slightly between the *cis* and *trans* isomers and the mixed isomer product. The data below represents typical values reported for the compound, with specifics noted where available.

Property	Value	Source(s)
CAS Number	106-55-8 (Mixed Isomers)	[2] [6]
6284-84-0 (cis)	[1] [3]	
2815-34-1 (trans)	[7] [8]	
Molecular Formula	C ₆ H ₁₄ N ₂	[1] [2] [3]
Molecular Weight	114.19 g/mol	[3] [4] [6]
Appearance	Colorless to pale yellow liquid or crystalline solid	[9]
Melting Point	115-118 °C (trans)	[7] [10]
Boiling Point	162-165 °C	[4] [7]
Solubility	Soluble in water, ethanol, acetone	[9]
pKa	9.66, 5.20 (at 25°C, cis)	[11]

Synthesis and Purification

The strategic synthesis of **2,5-Dimethylpiperazine** is a critical step for its application in research and development, directly impacting yield, purity, and isomer distribution.[\[12\]](#)

Mechanistic Overview: Cyclization of Isopropanolamine

A robust and widely cited method for preparing **2,5-Dimethylpiperazine** is the bimolecular cyclization of 2-aminopropanol-1 (isopropanolamine).[\[13\]](#)[\[14\]](#) This reaction is typically performed at elevated temperature and pressure in the presence of a hydrogenation-dehydrogenation catalyst, most commonly Raney nickel.

Causality: The Raney nickel catalyst is crucial as it facilitates both the dehydrogenation of the alcohol group in isopropanolamine to an intermediate aldehyde and the subsequent hydrogenation steps involved in the ring closure and stabilization to the final piperazine structure. The hydrogen atmosphere prevents complete dehydrogenation to the pyrazine and promotes the formation of the desired saturated piperazine ring. The reaction theoretically

requires two moles of isopropanolamine to produce one mole of **2,5-dimethylpiperazine**, yielding a mixture of cis and trans isomers.[13]

Detailed Experimental Protocol: Synthesis of 2,5-Dimethylpiperazine

This protocol is adapted from established industrial methods and provides a self-validating system for laboratory-scale synthesis.[13][14]

Materials:

- 2-aminopropanol-1 (Isopropanolamine)
- Raney nickel catalyst (activated, slurry)
- Hydrogen (H₂) gas
- High-pressure autoclave reactor with stirring and temperature control
- Filtration apparatus
- Distillation apparatus

Procedure:

- Reactor Charging: In a suitable high-pressure autoclave, charge 2-aminopropanol-1.
- Catalyst Addition: Add Raney nickel catalyst (typically 2-5% by weight of the isopropanolamine). The catalyst should be handled as a slurry under water or a suitable solvent to prevent ignition upon exposure to air.
- System Purge: Seal the reactor and purge several times with nitrogen gas to remove oxygen, followed by several purges with hydrogen gas.
- Pressurization & Heating: Pressurize the reactor with hydrogen to between 750 and 2000 psi.[13] Begin agitation and heat the reactor to a temperature between 140°C and 220°C.[13]

- Reaction: Maintain the temperature, pressure, and agitation for 4 to 8 hours. The reaction progress can be monitored by observing hydrogen uptake.
- Cooldown & Depressurization: After the reaction period, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.
- Catalyst Removal: Open the reactor and filter the reaction mass to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric; keep it wet during filtration.
- Product Isolation: The filtrate contains the product, unreacted starting material, and water. Isolate the crude **2,5-dimethylpiperazine** product mixture via distillation.[\[13\]](#)

Purification and Isomer Separation

The crude product is a mixture of cis and trans isomers. For applications requiring a specific isomer, separation is necessary. A common and effective method is fractional crystallization. For example, the trans isomer can often be selectively recrystallized from a solvent like acetone, leveraging differences in solubility and crystal lattice energy between the two isomers. [\[13\]](#)

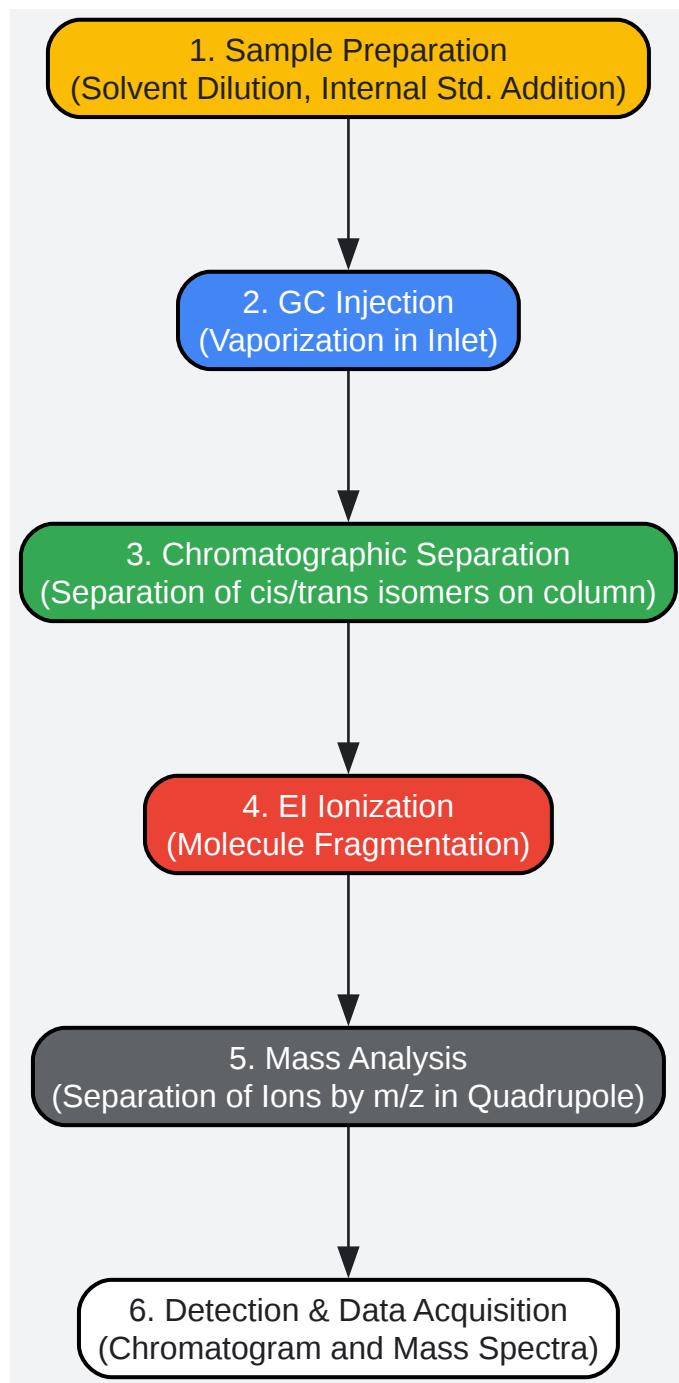
Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and isomeric ratio of **2,5-Dimethylpiperazine**.

Chromatographic and Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying **2,5-Dimethylpiperazine** and its related impurities.[\[15\]](#) The gas chromatograph separates the cis and trans isomers, while the mass spectrometer provides definitive structural confirmation based on the compound's mass-to-charge ratio and fragmentation pattern.[\[16\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C) is invaluable for unambiguous structural elucidation. The chemical shifts, splitting patterns, and integrations in the NMR spectrum provide detailed information about the connectivity of atoms and the stereochemical relationship between the methyl groups and ring protons.[\[3\]](#)[\[17\]](#)



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Diagram 2: A typical workflow for the GC-MS analysis of **2,5-Dimethylpiperazine**.

Detailed Experimental Protocol: GC-MS Quantification

This protocol describes a self-validating method for determining the purity and isomeric ratio of a **2,5-Dimethylpiperazine** sample.

Materials & Instrumentation:

- Gas chromatograph with a mass selective detector (GC-MS).
- Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
- Sample of **2,5-Dimethylpiperazine**.
- High-purity solvent (e.g., Methanol or Dichloromethane).
- Internal standard (e.g., N,N'-Dimethylpiperazine or another suitable amine).
- Volumetric flasks and syringes.

Procedure:

- Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of cis- and trans-**2,5-Dimethylpiperazine** reference standards and the internal standard in the chosen solvent.
- Sample Preparation: Accurately weigh a sample of the synthesized **2,5-Dimethylpiperazine**. Dissolve it in a volumetric flask with the solvent and add a known amount of the internal standard.
- GC-MS Method Setup:
 - Inlet Temperature: ~250°C.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~280°C.
 - MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-200 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of **2,5-Dimethylpiperazine** and the internal standard.

- Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample.
- Data Processing: Identify the peaks for cis- and trans-**2,5-Dimethylpiperazine** and the internal standard based on their retention times and mass spectra. Calculate the concentration of each isomer in the sample using the calibration curve. The purity is determined by the area percentage of the main peaks relative to all peaks in the chromatogram.

Applications in Drug Discovery and Development

The piperazine ring is a privileged scaffold in medicinal chemistry, and **2,5-Dimethylpiperazine** offers a chiral, constrained variant of this important structure.

The Piperazine Scaffold in Medicinal Chemistry

Piperazine derivatives are integral to a wide range of pharmaceuticals due to their favorable pharmacokinetic properties and their ability to act as rigid linkers that correctly orient pharmacophoric groups.^[12] The two nitrogen atoms can be functionalized to modulate properties like solubility, basicity, and receptor binding affinity.

Case Study: Intermediate for δ -Opioid Receptor Ligands

A significant application of **2,5-Dimethylpiperazine** is its use as a key intermediate in the synthesis of selective δ -opioid receptor ligands.^[5] These ligands are of high interest as potential analgesics that may lack the severe side effects (e.g., respiratory depression, physical dependence) associated with traditional μ -opioid agonists like morphine.

Causality: In this context, the trans-**2,5-dimethylpiperazine** scaffold provides a rigid, three-dimensional framework.^[5] The specific stereochemistry is essential for orienting larger substituents (like benzhydryl groups) into the precise conformation required for high-affinity binding to the δ -opioid receptor. The synthesis of enantiomerically pure diamines from trans-**2,5-dimethylpiperazine** has been a critical step in developing potent and selective drug candidates in this class.^[5]

Safety, Handling, and Storage

Due to its chemical nature, **2,5-Dimethylpiperazine** requires careful handling to ensure personnel safety. The following guidelines are derived from published Safety Data Sheets (SDS).[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Hazards: **2,5-Dimethylpiperazine** is classified as a flammable solid and is toxic in contact with skin.[\[3\]](#)[\[19\]](#) It can cause severe skin burns and serious eye damage. Inhalation may cause respiratory tract irritation.[\[20\]](#)[\[21\]](#)
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[\[18\]](#)[\[19\]](#) For handling powders or aerosols, a NIOSH-approved respirator is necessary.[\[21\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and accumulation. Keep away from heat, sparks, and open flames. Use non-sparking tools.[\[18\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[\[18\]](#)[\[19\]](#)
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[\[18\]](#)
 - Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[\[18\]](#)
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[\[18\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[18\]](#)

Conclusion

2,5-Dimethylpiperazine is a compound of significant scientific and commercial interest, defined by its C₆H₁₄N₂ formula and 114.19 g/mol molecular weight. Its true value lies in its stereochemical diversity and its utility as a constrained building block. The ability to synthesize and separate its cis and trans isomers provides chemists with powerful tools for creating precisely structured molecules, most notably in the field of drug discovery for targets such as opioid receptors. A thorough understanding of its synthesis from isopropanolamine, coupled with robust analytical methods like GC-MS and adherence to strict safety protocols, is essential for leveraging the full potential of this versatile chemical intermediate.

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